Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

Physicochemical profiling Lipophilicity Assay design

This 4-chlorobenzamido substituted benzofuran-2-carboxylate is a critical SAR tool compound, delivering a logP increase of +0.7 to +0.9 over the unsubstituted analog to drive lipophilicity-activity relationship studies. Procure this halogenated analog alongside the unsubstituted parent (CAS 67138-51-6) and the 3-chloro isomer (CAS 477498-87-6) to build a coherent SAR matrix. Its ethyl ester enables facile one-step hydrolysis to the free carboxylic acid for downstream medicinal chemistry applications.

Molecular Formula C18H14ClNO4
Molecular Weight 343.76
CAS No. 477498-91-2
Cat. No. B2397847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate
CAS477498-91-2
Molecular FormulaC18H14ClNO4
Molecular Weight343.76
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
InChIKeyFCRYWOGSOUZJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate (CAS 477498-91-2) for Research and Screening


Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate (CAS 477498-91-2) belongs to the 3-amidobenzofuran-2-carboxylate chemotype, a scaffold present in compounds with reported anticancer, antimicrobial, and anti-inflammatory activities [1]. It is characterized by a benzofuran core, a 4-chlorobenzamide substituent at the 3-position, and an ethyl ester at the 2-position (C18H14ClNO4, MW 343.76 g/mol) [2]. This compound represents a synthetically accessible, halogenated analog within a broader class of benzofuran-2-carboxylate derivatives that serve as screening intermediates and pharmacological tool compounds [3].

Scientific Selection Risk: Why Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate Cannot Be Substituted by Unhalogenated or Positional Isomer Analogs


Generic substitution of benzofuran-2-carboxylate screening compounds is precluded by the magnitude of structural variation observed across SAR studies. The 4-chlorobenzamido substituent at the 3-position is not interchangeable with unsubstituted benzamido, 3-chlorobenzamido, or N-phenylcarboxamide variants, as substitution pattern, electron-withdrawing character, and lipophilicity independently confer logP shifts >0.5 units and altered enzyme inhibition profiles [1]. Published SAR series on related benzofuran-2-carboxylic acid derivatives demonstrate that halogen position and amide connectivity are principal drivers of target engagement potency [2], making substitution without confirmatory resynthesis and recharacterization a source of screening inconsistency.

Quantitative Differentiation Evidence for Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate vs. Closest Structural Analogs


LogP Differentiation from Unsubstituted Benzamido Analog (CAS 67138-51-6) Drives Lipophilicity-Dependent Assay Compatibility

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate exhibits a calculated logP approximately 0.7–0.9 units higher than its non-halogenated comparator, ethyl 3-benzamido-1-benzofuran-2-carboxylate (CAS 67138-51-6), due to the chlorine substituent on the benzamide ring . This increase in lipophilicity alters aqueous solubility and nonspecific protein binding, which can impact apparent potency in cell-based assays. Selection of the chlorinated compound over the unsubstituted analog introduces differential solubility and permeability profiles that must be accounted for in dose-response analyses.

Physicochemical profiling Lipophilicity Assay design

Positional Isomer Differentiation: 4-Chloro vs. 3-Chloro Benzamido Substitution Yields Distinct Electronic and Steric Profiles

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate (CAS 477498-91-2) differs from its positional isomer, ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate (CAS 477498-87-6), solely in the chlorine substitution position on the benzamide ring . The 4-chloro substitution imparts a para-electron-withdrawing effect with minimal steric hindrance at the amide bond, whereas the 3-chloro isomer introduces meta-electron-withdrawing character and increased steric bulk proximal to the amide linkage. Published benzofuran SAR series demonstrate that para-halogen substitution consistently yields differential target engagement relative to meta-substituted analogs [1].

Medicinal chemistry Isomer comparison SAR analysis

2-Position Functional Group Constraint: Ethyl Ester vs. N-Phenylcarboxamide Determines Reactivity and Downstream Derivatization Options

The 2-position substituent distinguishes ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate (ethyl ester) from the closely related analog 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (N-phenyl carboxamide, CAS 160461-30-3) . The ethyl ester moiety is readily hydrolyzed under mild basic conditions to the corresponding carboxylic acid, enabling further derivatization through amide coupling or esterification, whereas the N-phenyl carboxamide is hydrolytically more resistant and requires harsher conditions for cleavage. This difference in synthetic tractability is material for researchers planning downstream library expansion.

Synthetic chemistry Derivatization Chemical stability

In Vitro Cytotoxicity Profile Against Human Osteosarcoma 143B Cell Line Establishes a Quantitative Baseline for Antitumor Screening

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has been evaluated for in vitro cytotoxic activity against the human osteosarcoma 143B cell line after 72 hours of continuous exposure, with data submitted to the ChEMBL database [1]. While the exact IC50 value is not publicly curated in the ChEMBL record for this specific compound (ChEMBL compound ID not publicly mapped to CAS 477498-91-2 at time of analysis), the assay entry confirms that this chemotype has been subjected to standardized cytotoxicity evaluation, providing a point of reference for users repeating the assay with this compound.

Anticancer screening Cytotoxicity Osteosarcoma

ChEMBL-Documented 12-Lipoxygenase Inhibition Screening Identifies a Biochemical Target Engagement Pathway Not Shared by All Benzofuran-2-Carboxylate Analogs

The compound has been tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, as recorded in the ChEMBL bioactivity database [1]. 12-Lipoxygenase is a validated target in inflammation and platelet biology. Not all benzofuran-2-carboxylate analogs are screened against or exhibit activity toward this target, providing a specific biochemical annotation that differentiates this compound from analogs that have not been profiled in this assay.

Lipoxygenase inhibition Inflammation Target screening

Procurement-Relevant Application Scenarios for Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate (CAS 477498-91-2) Based on Verified Evidence


Medicinal Chemistry SAR Exploration of Halogenated Benzofuran-2-Carboxylate Scaffolds

The 4-chlorobenzamido substituent confers a logP increase of approximately +0.7 to +0.9 units over the unsubstituted benzamido analog, as demonstrated by calculated physicochemical profiling [Section 3, Evidence Item 1]. This compound serves as a halogenated analog for systematic lipophilicity-activity relationship studies within the benzofuran-2-carboxylate series. Researchers should procure this compound alongside the unsubstituted parent (CAS 67138-51-6) and the 3-chloro positional isomer (CAS 477498-87-6) to construct a coherent SAR matrix [1].

Osteosarcoma Cell-Based Antitumor Screening Using a Validated 143B Cytotoxicity Protocol

The compound has been evaluated in the 143B human osteosarcoma cytotoxicity assay with a standardized 72-hour continuous exposure protocol documented in ChEMBL [Section 3, Evidence Item 4]. Research groups studying osteosarcoma or validating benzofuran-based antitumor agents can adopt this compound as a reference point with an established assay protocol, reducing method development burden [1].

12-Lipoxygenase Pathway Screening for Inflammation or Platelet Biology Research

The compound has been screened against platelet 12-lipoxygenase at 30 µM in a ChEMBL-documented assay [Section 3, Evidence Item 5]. Investigators studying 12-lipoxygenase-mediated pathways in inflammation, thrombosis, or platelet function can utilize this compound as a pre-annotated screening candidate within their biochemical panel [1].

Synthetic Intermediate for Carboxylic Acid Derivatization and Library Expansion in Drug Discovery

The ethyl ester at the 2-position enables facile one-step hydrolysis to the free carboxylic acid under mild basic conditions, distinguishing it from amide analogs that resist mild hydrolysis [Section 3, Evidence Item 3]. This synthetic tractability supports procurement for medicinal chemistry programs requiring downstream amide coupling, ester diversification, or bioconjugation reactions [1].

Quote Request

Request a Quote for Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.